![molecular formula C10H9N3OS2 B2787353 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 32991-61-0](/img/structure/B2787353.png)
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1,3,4-thiadiazole derivatives can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-Phenyl-1,2,4-thiadiazol-5-amine, has been reported . The molecular formula is C8H7N3S, with an average mass of 177.226 Da and a monoisotopic mass of 177.036072 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide” are not available, thiadiazole derivatives are known to exhibit a wide range of biological activities . These include antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea is a pure white, odorless, tasteless crystalline solid with a melting point of 217 °C (decomposition) . Its solubility at 25 °C is as follows (g/L): dimethyl sulfoxide> 500, dimethyl formamide> 500, cyclohexanone 21.5, acetone 8, methanol 4.5, ethyl acetate 0.8, hexane 6 . It is insoluble in aliphatic and aromatic hydrocarbons, and its solubility in water is 31mg/L .Wissenschaftliche Forschungsanwendungen
Inhibition of SHP1 Activity
Background: Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) plays a crucial role in cell signaling cascades and is implicated in various diseases.
- Application : PT10 has been designed as an SHP1 inhibitor. It effectively inhibits SHP1 activity, making it a potential therapeutic agent for diseases where SHP1 dysregulation is involved .
Fluorescent Imaging
Background: Fluorescent molecules are valuable tools for visualizing cellular processes.
- Application : PT10 exhibits selective fluorescence response to SHP1 activity. This property allows for targeted imaging of SHP1 in biological systems, aiding disease diagnosis and research .
Two-Photon Absorption Properties
Background: Two-photon absorption enables deep tissue imaging with minimal photodamage.
- Application : PT10 demonstrates excellent two-photon absorption properties. It could be used for non-invasive, high-resolution imaging in live cells and tissues .
Antimitotic Activity
Background: Antimitotic agents interfere with cell division and are potential cancer therapeutics.
- Application : PT10 induces mitotic arrest and apoptosis in human colon cancer cells. Its antimitotic properties make it a candidate for further investigation in cancer treatment .
Low Cytotoxicity
Background: Low cytotoxicity is essential for drug development.
- Application : PT10 exhibits low toxicity in HeLa cells, suggesting its safety profile for potential therapeutic use .
Integration of Visualization and Inhibition
Background: Combining visualization and inhibition at the molecular level is valuable for drug development.
- Application : PT10 achieves this integration by being both fluorescent and an SHP1 inhibitor. This dual functionality enhances our understanding of SHP1-related diseases .
Wirkmechanismus
Target of Action
carbonic anhydrase (CA) , 5-lipoxygenase (5-LOX) , and Shikimate kinase . These targets play crucial roles in various biological processes, including pH regulation in tumor cells (CA), inflammation (5-LOX ), and the biosynthesis of aromatic amino acids (Shikimate kinase ).
Mode of Action
. This allows them to interact strongly with their biological targets, leading to various changes in cellular functions.
Biochemical Pathways
carbonic anhydrase pathway involved in pH regulation, the 5-lipoxygenase pathway involved in inflammation , and the Shikimate pathway involved in the biosynthesis of aromatic amino acids .
Pharmacokinetics
. This suggests that 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide may have good bioavailability.
Result of Action
antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Action Environment
, suggesting that they may be effective in various physiological environments.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-8(14)6-15-10-12-9(13-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJHQHCCTYMFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

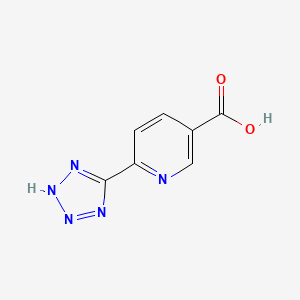
![6-Cyclopropyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787273.png)
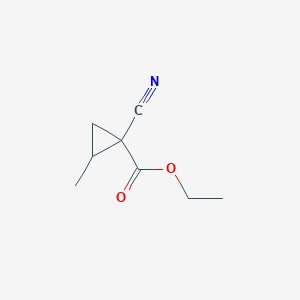
![N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2787275.png)
![N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2787276.png)
![Methyl (E)-4-[3-[2-(methylamino)-2-oxoethyl]-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2787277.png)
![Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787278.png)
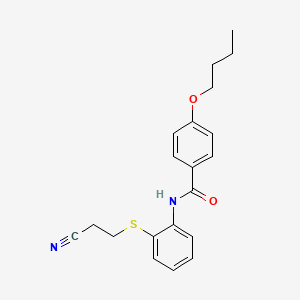
![3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B2787282.png)
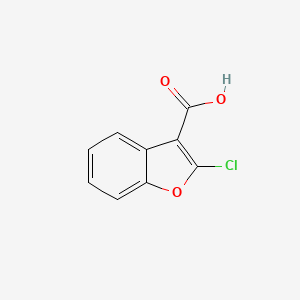
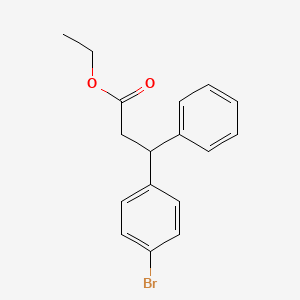
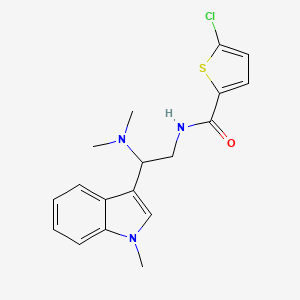

![(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2787293.png)